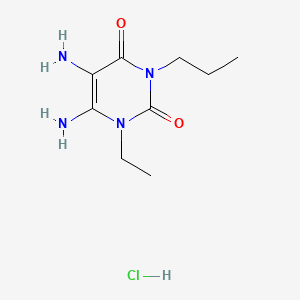

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride

Overview

Description

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, propylamine, and guanidine.

Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with propylamine to form an intermediate compound.

Cyclization: The intermediate compound then undergoes cyclization with guanidine to form the pyrimidine ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the pyrimidine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer properties of pyrimidine derivatives, including 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that modifications of pyrimidine structures can enhance their activity against cancer cells by inhibiting specific enzymes involved in cancer progression.

Case Study

A study conducted on the compound's derivatives demonstrated that certain substitutions led to increased inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism was linked to the inhibition of key metabolic pathways in cancer cells .

Biochemical Applications

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, making it a target for anticancer and antimicrobial therapies.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | Dihydrofolate Reductase | 0.5 | |

| Other Pyrimidine Derivatives | Various | Varies |

Agricultural Applications

3. Pesticidal Activity

Pyrimidine derivatives have shown promise as potential pesticides due to their ability to disrupt metabolic processes in pests. Research indicates that compounds similar to 5,6-diamino-1-ethyl-3-propylpyrimidine can affect the growth and reproduction of agricultural pests.

Case Study

A recent investigation into the pesticidal properties of pyrimidines revealed that certain derivatives exhibited significant toxicity against common agricultural pests. The study highlighted the potential for developing new pest control agents based on these compounds .

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Synthesis of Novel Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety of this compound in therapeutic applications.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 5,6-Diamino-1-methyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride

- 5,6-Diamino-1-ethyl-3-butylpyrimidine-2,4(1H,3H)-dione hydrochloride

Uniqueness

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic compound belonging to the pyrimidine family. Pyrimidines are crucial in biochemistry, particularly in the structure and function of nucleic acids. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4-dione hydrochloride

- Molecular Formula : C9H17ClN4O2

- Molecular Weight : 212.25 g/mol

- CAS Number : 752222-81-4

Synthesis

The synthesis of 5,6-Diamino-1-ethyl-3-propylpyrimidine involves several steps:

- Starting Materials : Ethyl acetoacetate, propylamine, and guanidine.

- Condensation Reaction : Ethyl acetoacetate reacts with propylamine to form an intermediate.

- Cyclization : The intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

- Hydrochloride Formation : The final product is obtained by reacting the pyrimidine compound with hydrochloric acid.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 5,6-Diamino-1-ethyl-3-propylpyrimidine can inhibit the growth of various bacterial strains. For instance, pyrimidine derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. One study reported that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism of action involves the inhibition of DNA methyltransferases, which play a critical role in cancer cell growth and survival .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In a comparative study, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5,6-Diamino-1-ethyl-3-propylpyrimidine was tested against E. coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL after 24 hours of exposure.

| Concentration (µg/mL) | Bacterial Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Anticancer Activity

A study evaluated the effect of the compound on A431 cells over a period of 48 hours. The results showed a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of DNA Methyltransferases : This leads to altered gene expression profiles in cancer cells.

- COX Inhibition : Reduces the production of pro-inflammatory mediators such as prostaglandins.

Q & A

Q. Basic: What are the recommended synthetic routes for 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride, and how can purity be optimized?

Answer:

The compound’s pyrimidine-dione core suggests a multi-step synthesis involving cyclization of substituted urea or thiourea derivatives with β-diketones or β-ketoesters. For purity optimization:

- Use statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, stoichiometry) affecting yield and impurities .

- Employ HPLC with UV/Vis detection (λ ~254 nm) for real-time monitoring, referencing methods for structurally similar dihydropyrimidines .

- Recrystallize using mixed solvents (e.g., ethanol/water) to remove unreacted amines or byproducts, as demonstrated for pyrimidine derivatives in solubility studies .

Q. Advanced: How can computational methods predict reaction pathways for modifying the ethyl/propyl substituents in this compound?

Answer:

Advanced researchers should combine:

- Density Functional Theory (DFT) to model substituent effects on electronic structure and reactivity. For example, calculate Gibbs free energy changes for alkylation steps using Gaussian or ORCA software .

- Reaction path search algorithms (e.g., GRRM or AFIR) to explore intermediates and transition states, as applied in pyridinone synthesis .

- Validate predictions with LC-MS/MS to detect transient intermediates, aligning with protocols for analogous pyrimidine-diones .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

Core techniques include:

- 1H/13C NMR in DMSO-d6: Identify NH2 protons (~6.5–7.0 ppm) and alkyl substituents (ethyl: δ 1.2–1.4 ppm; propyl: δ 0.9–1.1 ppm), referencing assignments for thieno-pyrimidinediones .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH bending modes (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) in ESI+ mode for exact mass verification (e.g., [M+H]+ expected ~300–350 Da) .

Q. Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Answer:

Contradictions often arise from protonation states or hydrate formation. Methodological approaches:

- Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1–12) to map ionization behavior, as done for dopamine hydrochloride .

- Use dynamic light scattering (DLS) to detect micelle or aggregate formation in nonpolar solvents .

- Apply Hansen Solubility Parameters (HSP) to correlate solvent polarity with observed solubility trends .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles, following guidelines for amino-pyrimidines .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as advised for volatile pyrimidine intermediates .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3 before aqueous disposal, per EPA protocols .

Q. Advanced: How can machine learning optimize reaction conditions for scaled-up synthesis of this compound?

Answer:

- Train random forest or neural network models on historical reaction data (temperature, catalyst loading, solvent) to predict optimal conditions .

- Validate with microreactor screening to test >100 conditions/day, minimizing reagent waste .

- Cross-reference with Arrhenius plots to ensure kinetic compatibility with thermal safety limits .

Q. Basic: What chromatographic methods are suitable for isolating this compound from reaction mixtures?

Answer:

- Reverse-phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation, as validated for pyrimidine-diones .

- Flash chromatography : Employ silica gel (ethyl acetate/hexane, 3:7) for bulk purification, monitoring fractions by TLC (Rf ~0.3–0.5) .

Q. Advanced: How do steric and electronic effects of the ethyl/propyl groups influence biological activity?

Answer:

- Conduct QSAR studies using molecular descriptors (e.g., LogP, polar surface area) to correlate substituent effects with activity .

- Compare X-ray crystallography data of the compound and analogs to assess conformational changes induced by alkyl chains .

- Validate in vitro using enzyme inhibition assays (e.g., kinase or protease targets) under standardized OECD guidelines .

Q. Basic: How should stability studies be designed for this compound under varying storage conditions?

Answer:

- Follow ICH Q1A guidelines : Test degradation in accelerated conditions (40°C/75% RH) for 6 months, with HPLC purity checks .

- Monitor for common degradation pathways: Hydrolysis of the pyrimidine-dione ring or HCl dissociation, as seen in related hydrochlorides .

Q. Advanced: What strategies address discrepancies in reported melting points or spectral data?

Answer:

- Interlaboratory validation : Share samples with collaborators to standardize DSC protocols (heating rate: 10°C/min; N2 atmosphere) .

- Perform variable-temperature NMR to detect polymorphic transitions or hydrate formation .

- Publish raw data in open-access repositories (e.g., Zenodo) to enable meta-analyses .

Properties

IUPAC Name |

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2.ClH/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15;/h3-5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSCKZHBKDUCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=C(N(C1=O)CC)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743362 | |

| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-59-3 | |

| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.